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molecular formula C5H9N3O B1622901 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol CAS No. 84497-70-1

3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

Cat. No. B1622901
M. Wt: 127.14 g/mol
InChI Key: IFIXOVUEWNCJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037925B2

Procedure details

To a solution of Ethyl-3-(1H-1,2,4-triazol-1-yl)propanoate (2.95 g, 17.5 mmol) in ether (90 ml), LiAlH4 (0.66 g, 17.5 mmol) was added. After heating to reflux for 60 h, 10 ml of 50%-methanol-water was added. The reaction mixture was filtered and the filter washed with 100 ml of methanol and twice with 100 ml of hot water. After evaporation the title product was obtained after purification using preparative HPLC.
Name
Ethyl-3-(1H-1,2,4-triazol-1-yl)propanoate
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH2:6][N:7]1[CH:11]=[N:10][CH:9]=[N:8]1)C.[H-].[H-].[H-].[H-].[Li+].[Al+3].CO.O>CCOCC>[N:7]1([CH2:6][CH2:5][CH2:4][OH:3])[CH:11]=[N:10][CH:9]=[N:8]1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Ethyl-3-(1H-1,2,4-triazol-1-yl)propanoate
Quantity
2.95 g
Type
reactant
Smiles
C(C)OC(CCN1N=CN=C1)=O
Name
Quantity
0.66 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
90 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 60 h
Duration
60 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter washed with 100 ml of methanol and twice with 100 ml of hot water
CUSTOM
Type
CUSTOM
Details
After evaporation the title product
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
after purification

Outcomes

Product
Name
Type
Smiles
N1(N=CN=C1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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